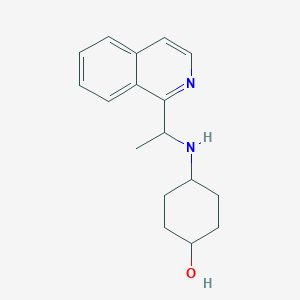![molecular formula C11H13BrF3NO B7345173 (2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol](/img/structure/B7345173.png)
(2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
(2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol binds to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This inhibition of glutaminase leads to a decrease in glutamate production, which is essential for cancer cell survival. As a result, this compound induces metabolic stress in cancer cells, leading to cell death.
Biochemical and physiological effects:
This compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol has several advantages for lab experiments, including its specificity for glutaminase and its ability to induce metabolic stress in cancer cells. However, this compound has limited solubility in water and may require the use of organic solvents for experiments. In addition, the efficacy of this compound may vary depending on the type of cancer cell being studied.
Zukünftige Richtungen
There are several future directions for research on (2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol. One area of focus is the development of more potent and selective glutaminase inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the combination of this compound with other cancer treatments is an area of interest for improving cancer therapy. Finally, the potential use of this compound in other diseases, such as neurodegenerative disorders, is an area of exploration.
Synthesemethoden
(2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol can be synthesized through a series of chemical reactions, starting with the reaction of 4-bromobenzyl cyanide with 2,2,2-trifluoroethylamine to form an intermediate compound. This intermediate is then reacted with (S)-2-amino-1-propanol to produce this compound.
Wissenschaftliche Forschungsanwendungen
(2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol has been extensively studied for its potential as an anticancer agent. Glutamine is a key nutrient for cancer cells, and the inhibition of glutaminase by this compound has been shown to induce cell death in various cancer cell lines. This compound has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
(2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO/c1-7(17)6-16-10(11(13,14)15)8-2-4-9(12)5-3-8/h2-5,7,10,16-17H,6H2,1H3/t7-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGCQFVNNUKVEA-BYDSUWOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C1=CC=C(C=C1)Br)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(C1=CC=C(C=C1)Br)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3,5-dimethylpyridine-2-carboxamide](/img/structure/B7345093.png)
![3-[(2-fluorophenoxy)methyl]-5-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]-1,2,4-oxadiazole](/img/structure/B7345114.png)
![3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole](/img/structure/B7345116.png)
![N-[(4S)-6-bromo-3,4-dihydro-2H-chromen-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7345118.png)
![N-[[(1R,2R,4S)-4-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-hydroxycyclopentyl]methyl]-3,3-difluoro-1-methylcyclobutane-1-carboxamide](/img/structure/B7345126.png)

![tert-butyl 3-[4-[1-[[(2S)-1-hydroxypropan-2-yl]amino]ethyl]triazol-1-yl]azetidine-1-carboxylate](/img/structure/B7345139.png)
![tert-butyl (1R,5S)-6-[(1-cyclopentyl-2-hydroxyethyl)amino]-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B7345141.png)
![[4-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-2,6-dimethylphenyl]methanesulfonamide](/img/structure/B7345155.png)
![1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-N-[(2-imidazol-1-ylphenyl)methyl]ethanamine](/img/structure/B7345166.png)
![(2S)-1-[1-(5-bromo-3-chloropyridin-2-yl)ethylamino]propan-2-ol](/img/structure/B7345176.png)
![1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7345182.png)
![(3aR,6aS)-6a-methoxy-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B7345190.png)
![tert-butyl (3aR,7aS)-5-[2-(2-hydroxyethoxy)ethylamino]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate](/img/structure/B7345196.png)